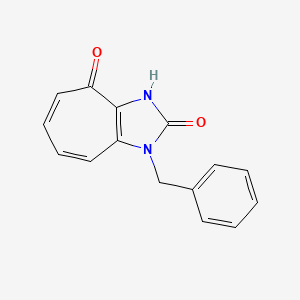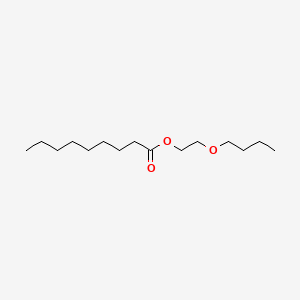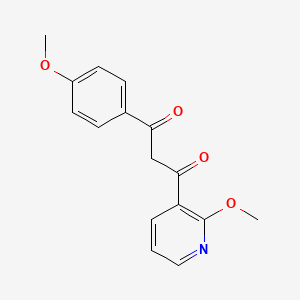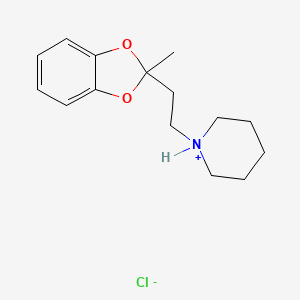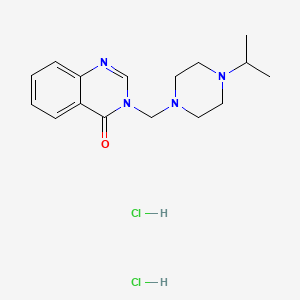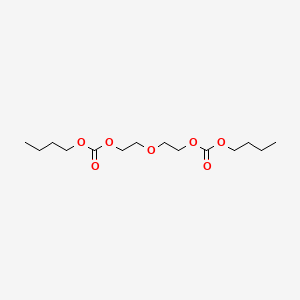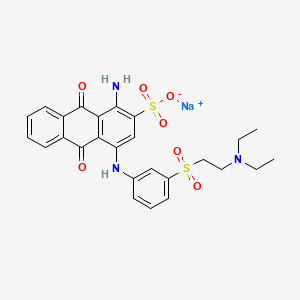
2-(4-Aminobenzoyl)oxypropyl-cyclopentylazanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminobenzoyl)oxypropyl-cyclopentylazanium chloride typically involves the reaction of 4-aminobenzoic acid with a suitable propylating agent, followed by cyclopentylation and subsequent chlorination. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product .
化学反应分析
Types of Reactions
2-(4-Aminobenzoyl)oxypropyl-cyclopentylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles such as hydroxide or amine groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Major Products Formed
科学研究应用
2-(4-Aminobenzoyl)oxypropyl-cyclopentylazanium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-(4-Aminobenzoyl)oxypropyl-cyclopentylazanium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes .
相似化合物的比较
Similar Compounds
- 2-(2-Aminobenzoyl)benzoic acid
- 2-(4-Aminophenyl)benzothiazole derivatives
- Para-aminobenzoic acid (PABA) analogs .
Uniqueness
2-(4-Aminobenzoyl)oxypropyl-cyclopentylazanium chloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
69781-38-0 |
|---|---|
分子式 |
C15H23ClN2O2 |
分子量 |
298.81 g/mol |
IUPAC 名称 |
1-(cyclopentylamino)propan-2-yl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-11(10-17-14-4-2-3-5-14)19-15(18)12-6-8-13(16)9-7-12;/h6-9,11,14,17H,2-5,10,16H2,1H3;1H |
InChI 键 |
OTFOULVIWUOYRC-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC1CCCC1)OC(=O)C2=CC=C(C=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



